4-Chloro-2-oxoindoline-3-carbaldehyde

Description

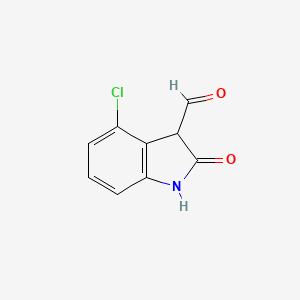

4-Chloro-2-oxoindoline-3-carbaldehyde is a heterocyclic compound featuring an indoline core substituted with a chlorine atom at position 4, a ketone group at position 2, and an aldehyde functional group at position 3. The aldehyde group at position 3 may confer reactivity for further derivatization, such as condensation reactions, while the chloro substituent could influence electronic properties and biological activity.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-12)9(13)11-7/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSNJTJZIKRBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(=O)N2)C=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672515 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23872-23-3 | |

| Record name | 4-Chloro-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23872-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Oxidation of Indoline Derivatives

Method Overview:

One of the most prevalent approaches involves the oxidation of suitably substituted indoline compounds bearing a chloro group at the 4-position. This method typically employs oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to convert the indoline to the corresponding indoline-2-one with an aldehyde function at the 3-position.

Chlorinated indoline derivative → Oxidation → 4-Chloro-2-oxoindoline-3-carbaldehyde

- The oxidation process is optimized by controlling temperature and reaction time to prevent overoxidation or degradation of the sensitive aldehyde group.

- Use of manganese dioxide as a mild oxidant offers high selectivity and yields.

- High regioselectivity for the aldehyde at the 3-position.

- Suitable for large-scale synthesis.

- Requires pre-functionalized indoline derivatives, which may involve multiple steps.

One-Pot Synthesis via Cyclization and Oxidation

Method Overview:

Recent advances have demonstrated the feasibility of one-pot procedures that combine cyclization, chlorination, and oxidation steps. These methods often utilize:

- Aniline derivatives with appropriate substituents.

- Reagents such as phosphoryl chloride or phosphoryl trichloride to facilitate cyclization.

- Oxidants like selenium dioxide or hypervalent iodine reagents for oxidation.

- This approach reduces reaction time and improves overall efficiency.

- Suitable for synthesizing derivatives with minimal purification steps.

- Streamlined process with potential industrial applicability.

- Reduced waste generation.

- Requires precise control of reaction parameters to prevent side reactions.

Data Table Summarizing Preparation Methods

| Method No. | Approach | Key Reagents | Advantages | Limitations | Typical Yield (%) | References |

|---|---|---|---|---|---|---|

| 1 | Direct oxidation of indoline derivatives | Manganese dioxide, KMnO₄ | High regioselectivity, scalable | Pre-functionalized intermediates | 70-85 | Chem-Impex, Patent CN102786460A |

| 2 | Multistep synthesis via indole intermediates | NCS, DDQ, cyclization reagents | Versatile, allows substitution variation | Multi-step, lower overall yield | 50-75 | Patent CN102786460A, Literature reports |

| 3 | One-pot cyclization and oxidation | Phosphoryl chloride, hypervalent iodine | Efficient, less waste | Reaction control critical | 65-80 | Recent research articles, patents |

Notes on Research Findings and Optimization

- Reagent Choice: The selection of oxidants and chlorinating agents significantly influences yield and purity. Manganese dioxide and NCS are preferred for their selectivity.

- Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Mild conditions favor higher yields and product stability.

- Purification: Typically involves chromatography or recrystallization to remove residual reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Various substituted indoline derivatives from substitution reactions .

Scientific Research Applications

Synthetic Organic Chemistry

4-Chloro-2-oxoindoline-3-carbaldehyde serves as a versatile building block in the synthesis of various indole derivatives. These derivatives are crucial for developing pharmaceuticals due to their biological activity. The compound's structure allows for multiple functionalization pathways, making it an essential reagent in organic synthesis.

Key Reactions Involving this compound:

- Formation of Indole Derivatives: It can be reacted with amines and other nucleophiles to form substituted indoles, which are valuable in medicinal chemistry.

- Cyclization Reactions: The compound can undergo cyclization to yield complex heterocycles that exhibit significant biological properties.

Drug Development

This compound is particularly noted for its potential in drug discovery. Its unique structural properties make it suitable for developing anti-cancer and anti-inflammatory agents.

Case Studies:

- Anti-Cancer Activity: Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in oncology.

- Anti-Inflammatory Properties: Some derivatives have demonstrated promising anti-inflammatory effects, making them candidates for further development into therapeutic agents.

Fluorescent Probes

The ability to modify this compound allows researchers to create fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes and studying biological interactions.

Applications in Biological Imaging:

- Cellular Visualization: Modified probes derived from this compound can be used to label specific cellular components, aiding in the study of cellular dynamics.

- Biochemical Assays: The compound is utilized in various assays to investigate enzyme mechanisms and interactions within biological systems.

Material Science

In material science, this compound is applied in formulating advanced materials, particularly organic light-emitting diodes (OLEDs). Its electronic properties enhance the performance of devices used in displays and lighting.

The compound acts as a key reagent in various biochemical assays, facilitating the understanding of enzyme mechanisms and interactions within biological systems. Its role as a substrate or inhibitor in enzymatic reactions has been documented extensively.

Research Insights:

- Enzyme Mechanisms: Studies have utilized this compound to elucidate the mechanisms of specific enzymes, contributing to a greater understanding of metabolic pathways.

- Drug Interaction Studies: It is also used to investigate how potential drug candidates interact with biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compounds below share functional similarities (e.g., chloro substituents, aldehyde/carboxylic acid groups) but differ in core heterocyclic systems, substituent positions, and molecular properties.

Table 1: Structural and Molecular Comparison

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound (and analogs like 4-Chloro-1H-indazole-3-carboxaldehyde and 2-(4-Chlorophenyl)indolizine-3-carbaldehyde ) enables nucleophilic addition reactions, whereas carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid ) are more acidic and suited for salt formation or esterification.

- Chlorine Substitution : Chlorine at position 4 in the indoline/indazole systems may enhance electrophilic substitution resistance compared to unsubstituted analogs. Multi-chloro derivatives (e.g., thiazole analog ) exhibit increased steric and electronic effects.

Core Heterocycle Influence

Molecular Weight and Physicochemical Properties

- The thiazole derivative has the highest molecular weight (322.59 g/mol) due to its dichlorobenzyl group, likely increasing lipophilicity and reducing solubility in polar solvents.

- 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (255.70 g/mol) may exhibit intermediate solubility compared to smaller analogs.

Research Implications and Gaps

While the provided evidence highlights structural and functional diversity among chloro-substituted heterocycles, direct data on this compound (e.g., synthetic routes, spectral data, biological activity) is absent. Further studies could explore:

- Synthetic Applications : Leveraging the aldehyde group for Schiff base formation or cross-coupling reactions.

- Biological Screening : Comparative analysis of antimicrobial or anticancer activity against indole/indazole/thiazole analogs.

- Polymer Chemistry: Investigating its utility as a monomer, similar to 3-Chloro-N-phenyl-phthalimide .

Biological Activity

4-Chloro-2-oxoindoline-3-carbaldehyde is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry. This article examines the compound's biological activity, synthesizing findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features an indole framework with a chloro substituent and an aldehyde functional group. Its chemical structure can be represented as follows:

This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM, enhancing caspase-3 activity and inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 1.0 | Apoptosis via caspase activation |

| HepG2 | 10.0 | Induction of cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies confirmed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 12.4 to 16.5 µM . This suggests potential applications in treating bacterial infections.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.5 |

Anti-inflammatory Effects

Research indicates that derivatives of indole compounds, including this compound, may possess anti-inflammatory properties. These compounds have been shown to reduce nitric oxide (NO) levels in inflammatory models, suggesting their utility in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic processes.

- Anti-inflammatory Pathway : It modulates inflammatory mediators such as NO and cytokines, contributing to reduced inflammation.

Case Studies

A notable case study involved the application of this compound in a mouse model of Toxoplasma gondii infection. The compound demonstrated protective effects on the intestinal barrier by reducing oxidative stress markers and enhancing glutathione levels, which are critical for cellular defense against pathogens .

Q & A

Q. How to validate biological activity mechanisms in cell-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.